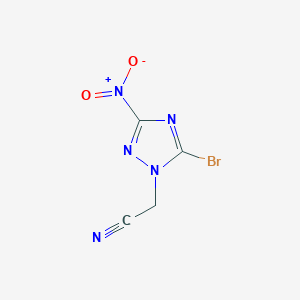
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile” is a derivative of 5-bromo-3-nitro-1H-1,2,4-triazole . It has a molecular weight of 192.96 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 5-azido-3-nitro-1H-1,2,4-triazole can be accomplished without relying on dangerous diazotation reactions, by using the readily available 5-bromo-3-nitro-1H-1,2,4-triazole as starting material in a three-stage synthesis .Molecular Structure Analysis
The molecular structure of 5-bromo-3-nitro-1H-1,2,4-triazole is represented by the InChI code1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) . Chemical Reactions Analysis
5-Bromo-3-nitro-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis
5-Bromo-3-nitro-1H-1,2,4-triazole is a solid at room temperature . It has a molecular weight of 192.96 .Wissenschaftliche Forschungsanwendungen
Redox Behavior in Acetonitrile Solutions
One study explored the redox behavior of derivatives containing bromo, nitro, and other substituent groups in acetonitrile solutions, identifying the reversible reduction of these compounds to their respective radical anion. This study sheds light on the electrochemical properties of such derivatives, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, highlighting their potential applications in developing new electrochemical sensors or redox-active materials (Sherman, Lambert, & Pilgram, 1974).
Synthesis of C-Alkylated and Tandem Alkylated Products
Another area of application is the synthesis of C-alkylated and tandem alkylated products. For instance, certain bromides reacted with cyclic 1,3-dicarbonyl compounds in acetonitrile, leading to unprecedented C-alkylated products. This study provides insights into novel synthetic routes that could be applicable for the synthesis of complex molecules, potentially useful in pharmaceuticals and materials science (Li & Yan, 2011).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution of certain compounds, including those related to (5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile, has been explored using chiral chromatography columns. These studies are crucial for understanding the chiral properties of such compounds, which is essential in the development of enantiomerically pure pharmaceuticals (Ali et al., 2016).
Nitric Oxide-Releasing Compounds
The compound has also been used in the development of nitric oxide-releasing polydiazeniumdiolates. Such compounds have potential applications in medicine and materials science, where controlled release of nitric oxide is desirable (Arnold et al., 2002).
Antifungal and Tuberculostatic Agents
Research into 1,2,3-triazole derivatives, including those with nitro and bromo substituents, has shown that these compounds possess antifungal and tuberculostatic properties. This opens up avenues for their use in developing new antimicrobial agents (Sheremet et al., 2004).
Amphotropic Ionic Liquid Crystals
The interaction of certain phosphonium salts with acetonitrile has been studied for their unique liquid-crystalline properties. These findings suggest applications in the design of new liquid crystal displays and other electronic devices (Gowda et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN5O2/c5-3-7-4(10(11)12)8-9(3)2-1-6/h2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZRDDCXPQJPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N1C(=NC(=N1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(2-Methylbenzyl)amino]ethoxy}ethanol](/img/structure/B358820.png)

![6-(5-Methyl-1,2-oxazol-3-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B358847.png)





![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B358883.png)
![[5-(4-Bromo-2-chlorophenyl)-2-furyl]methanol](/img/structure/B358893.png)
![{2-Oxo-2-[(pyridin-2-ylmethyl)amino]ethoxy}acetic acid](/img/structure/B358897.png)
![5-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B358899.png)
![{2-[(Furan-2-ylmethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B358904.png)
![{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B358906.png)